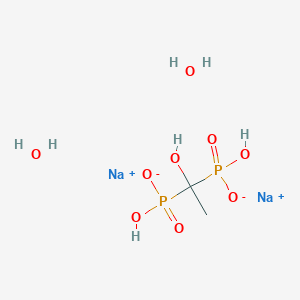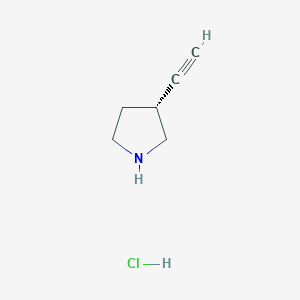
tert-Butyl (S)-2-(dimethylcarbamoyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (S)-2-(dimethylcarbamoyl)piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a tert-butyl group and a dimethylcarbamoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-(dimethylcarbamoyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and dimethylcarbamoyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
化学反应分析
Types of Reactions
tert-Butyl (S)-2-(dimethylcarbamoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine N-oxides, while reduction can produce secondary amines.
科学研究应用
Chemistry
In chemistry, tert-Butyl (S)-2-(dimethylcarbamoyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of piperazine derivatives on various biological systems. It may serve as a model compound for investigating the pharmacokinetics and pharmacodynamics of piperazine-based drugs .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a precursor for the development of drugs targeting specific receptors or enzymes .
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Its stability and reactivity make it suitable for various industrial applications .
作用机制
The mechanism of action of tert-Butyl (S)-2-(dimethylcarbamoyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological activity. The tert-butyl and dimethylcarbamoyl groups can influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion .
相似化合物的比较
Similar Compounds
- tert-Butyl (S)-2-(carbamoyl)piperazine-1-carboxylate
- tert-Butyl (S)-2-(methylcarbamoyl)piperazine-1-carboxylate
- tert-Butyl (S)-2-(ethylcarbamoyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl (S)-2-(dimethylcarbamoyl)piperazine-1-carboxylate is unique due to the presence of both tert-butyl and dimethylcarbamoyl groups. These groups confer specific steric and electronic properties that can influence the compound’s reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacological profiles and industrial applications .
属性
分子式 |
C12H23N3O3 |
|---|---|
分子量 |
257.33 g/mol |
IUPAC 名称 |
tert-butyl (2S)-2-(dimethylcarbamoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-7-6-13-8-9(15)10(16)14(4)5/h9,13H,6-8H2,1-5H3/t9-/m0/s1 |
InChI 键 |
UICYAEUMHPGMTE-VIFPVBQESA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCNC[C@H]1C(=O)N(C)C |
规范 SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B12960009.png)






![(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-5-fluoropyridin-3-yl)boronic acid](/img/structure/B12960064.png)
![(10R,13s)-13-[(z,1r)-4-isopropyl-1-methyl-hex-4-enyl]-10-methyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthrene](/img/structure/B12960065.png)


